![molecular formula C8H4ClNO2 B11791496 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the furan ring and an aldehyde group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with furan in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 3-Chlorofuro[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the fused ring system can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
- 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
- Pyridine-2-carbaldehyde
Uniqueness
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization.
Propriétés
Formule moléculaire |
C8H4ClNO2 |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
3-chlorofuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-5-3-10-2-1-6(5)12-7(8)4-11/h1-4H |
Clé InChI |
BWRLHQAJKFQQNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1OC(=C2Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


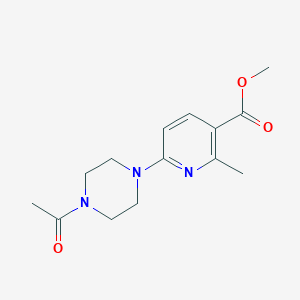

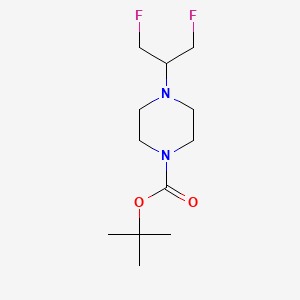
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
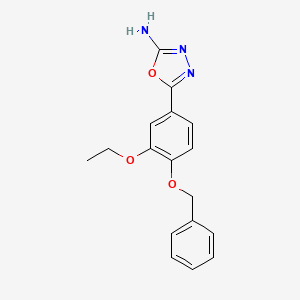
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
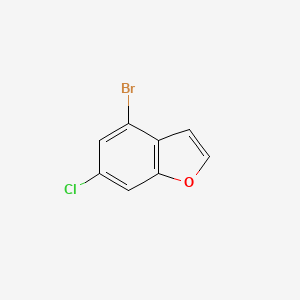



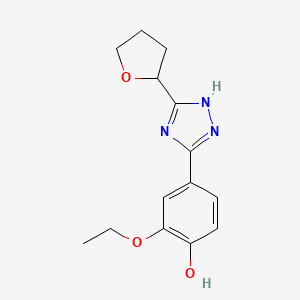

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
